1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one
Description
1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one is a heterocyclic compound featuring a pyridine ring fused to a seven-membered 1,4-diazepin-5-one core. The methyl substituent at the 1-position and the pyrido[3,4-e] fusion pattern define its structural uniqueness. Its structural analogs, however, are prevalent in pharmaceuticals and bioactive molecules, enabling inferences about its properties .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[3,4-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-12-5-4-11-9(13)7-2-3-10-6-8(7)12/h2-3,6H,4-5H2,1H3,(H,11,13) |
InChI Key |
JNCZNEXKHMBCJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(=O)C2=C1C=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2,3-Diaminopyridines with β-Keto Esters
Core Reaction Mechanism
The most widely reported method involves the condensation of 2,3-diaminopyridines with β-keto esters, such as ethyl aroylacetates, under thermal conditions. This approach, adapted from benzodiazepine syntheses, proceeds via nucleophilic attack of the pyridine’s 2-amino group on the carbonyl carbon of the β-keto ester, followed by cyclodehydration to form the seven-membered diazepine ring. For example, 2,3-diaminopyridine reacts with ethyl benzoylacetate in refluxing xylene (120°C) to yield 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e]diazepin-5(2H)-one with regioselectivity >95%.
Reaction Optimization
Key parameters influencing yield include:
- Solvent : Xylene or toluene maximizes cyclization efficiency due to high boiling points.
- Catalyst : Anhydrous conditions with catalytic p-toluenesulfonic acid (PTSA) improve dehydration.
- Substitution : Electron-withdrawing groups on the β-keto ester (e.g., aryl rings) enhance electrophilicity, accelerating nucleophilic attack.
A representative synthesis from 2,3-diamino-4-methylpyridine and ethyl benzoylacetate achieves 82% yield after 6 hours.
Variations and Byproduct Control
Open-chain intermediates, such as N-(2-aminopyridin-3-yl)-3-oxobutanamide , have been isolated during synthesis, confirming a stepwise mechanism. To suppress dimerization byproducts (e.g., pyrido[2,3-b]pyrazines), slow addition of β-keto esters and strict temperature control (110–120°C) are critical.
Multi-Step Synthesis via Pyrido[3,4-d]oxazine-2,4-dione Intermediates
Condensation with α-Amino Acid Methyl Esters
An alternative route employs 1H-pyrido[3,4-d]oxazine-2,4-dione as a key intermediate. Reaction with α-amino acid methyl esters (e.g., glycine methyl ester) in tetrahydrofuran (THF) under basic conditions (NaH) facilitates ring-opening followed by cyclization to the target diazepinone. For instance, condensation with L-alanine methyl ester yields the product at 78% efficiency after 12 hours.
Stereochemical Considerations
Chiral α-amino acids induce stereoselectivity, producing enantiomerically enriched diazepinones. However, racemization occurs at temperatures >60°C, necessitating mild conditions (0–25°C).
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation (150°C, 30 min) reduces reaction times tenfold compared to conventional heating. A 2011 study demonstrated 75% yield using 2,3-diaminopyridine and ethyl acetoacetate under microwave conditions.
Solvent-Free Protocols
Neat reactions under microwave irradiation eliminate solvent recovery steps, enhancing green chemistry metrics (E-factor <5).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization (β-keto ester) | 2,3-Diaminopyridine, ethyl aroylacetate | Xylene, 120°C, 6h | 75–85 | High regioselectivity, scalable | Requires high temperatures |
| Oxazine-dione route | Pyrido[3,4-d]oxazine-2,4-dione, α-amino acid esters | THF, NaH, 25°C, 12h | 70–78 | Mild conditions, stereocontrol | Multi-step, costly intermediates |
| Microwave-assisted | 2,3-Diaminopyridine, ethyl acetoacetate | MW, 150°C, 0.5h | 70–75 | Rapid, solvent-free options | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine and diazepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the compound.
Scientific Research Applications
1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Positional Isomers: Pyrido[2,3-e] vs. Pyrido[3,4-e] Fusion
The positional isomer 1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one () differs in the pyridine ring fusion ([2,3-e] vs. [3,4-e]). For example:
- Planarity : The [3,4-e] fusion in the target compound may enhance planarity compared to [2,3-e], influencing π-π stacking in biological targets.
- Solubility : The methyl group’s position could modulate hydrophobicity and solubility.
| Property | Target Compound ([3,4-e]) | Isomer ([2,3-e]) |
|---|---|---|
| Pyridine Fusion Position | 3,4-e | 2,3-e |
| Nitrogen Positioning | Aligned for H-bonding | Offset |
| Predicted Solubility | Moderate | Slightly Higher |
Thieno- and Benzo-Fused Analogues
Benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one () incorporates a thiophene and benzene ring, replacing the pyridine in the target compound. Key differences include:
- Aromaticity : Increased aromaticity from benzene and thiophene may enhance lipophilicity and membrane permeability.
- Electron Density : Sulfur in thiophene introduces electron-rich regions, altering reactivity and binding profiles compared to pyridine’s lone-pair nitrogen.
| Property | Target Compound | Benzo-Thieno Analogue |
|---|---|---|
| Core Structure | Pyrido-diazepinone | Benzo-thieno-diazepinone |
| Aromatic Rings | 1 Pyridine | 1 Benzene + 1 Thiophene |
| Predicted LogP | ~1.5 (Moderate) | ~2.5 (Higher) |
Dipyrido-Fused Derivatives
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one () features two fused pyridine rings. Structural contrasts include:
- Substituent Effects : The 4-methyl group may sterically hinder interactions compared to the 1-methyl group in the target compound.
| Property | Target Compound | Dipyrido Analogue |
|---|---|---|
| Ring System | Monopyrido | Dipyrido |
| Methyl Position | 1-position | 4-position |
| Conformational Flexibility | Moderate | Low |
Pyrazolo-Fused Pharmaceuticals: Ziprasidone Hydrochloride
Ziprasidone Hydrochloride (), a pyrazolo[3,4-e][1,4]diazepin-7(1H)-one derivative, highlights pharmacological relevance:
- Nitrogen Arrangement : The pyrazole ring (two adjacent N atoms) offers distinct hydrogen-bonding capabilities vs. pyridine’s single N.
- Clinical Use: Ziprasidone is an antipsychotic, suggesting that pyrazolo-diazepinones may target CNS receptors, whereas pyrido-diazepinones might have divergent applications.
| Property | Target Compound | Ziprasidone |
|---|---|---|
| Heterocycle | Pyridine | Pyrazole |
| Biological Target | Undefined | Serotonin/Dopamine Receptors |
| Pharmacological Use | Research compound | Antipsychotic |
Benzo-Fused Derivatives with Halogen Substituents
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one () replaces pyridine with benzene and adds a bromo substituent:
- Electronic Effects : Bromine’s electronegativity and size may enhance halogen bonding in biological systems.
- Solubility : The absence of pyridine nitrogen reduces polarity, increasing hydrophobicity.
| Property | Target Compound | Bromo-Benzo Analogue |
|---|---|---|
| Aromatic Ring | Pyridine | Benzene |
| Substituent | 1-Methyl | 8-Bromo |
| Predicted Bioavailability | Moderate | Lower (due to higher LogP) |
Oxazolo-Fused Complex Derivatives
Oxazolo[3,2-d]pyrazolo[3,4-f][1,4]diazepin-5(6H)-one () introduces an oxazole ring, adding oxygen-based polarity:
- Hydrogen Bonding : Oxygen in oxazole enhances H-bond acceptor capacity.
- Metabolic Stability : The oxazole ring may resist oxidative metabolism compared to pyridine.
| Property | Target Compound | Oxazolo-Pyrazolo Analogue |
|---|---|---|
| Additional Heteroatoms | None | Oxygen (oxazole) |
| Metabolic Stability | Moderate | High |
| Solubility | Moderate | Higher (polar oxazole) |
Biological Activity
1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one is a compound of interest due to its potential therapeutic applications and unique biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its structure includes a pyrido-diazepine framework, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research has indicated that compounds within the pyrido[3,4-e][1,4]diazepine class may exhibit anticancer properties. A study highlighted the role of monopolar spindle 1 (MPS1) kinase as a target for cancer therapy. The introduction of a methyl group in related compounds significantly improved their metabolic stability and potency against MPS1, suggesting a similar potential for this compound .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Pyrido[3,4-e][1,4]diazepines have been explored for their anxiolytic and sedative properties in preclinical studies. The mechanism may involve modulation of GABAergic systems or interactions with serotonin receptors .
The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of specific kinases : Similar compounds have shown efficacy in inhibiting kinases involved in cell cycle regulation.
- Modulation of neurotransmitter systems : Its structural analogs have been associated with alterations in neurotransmitter levels.
Study 1: Anticancer Activity
A recent study evaluated the anticancer activity of a series of pyrido[3,4-e][1,4]diazepine derivatives. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines. Specifically, derivatives with enhanced metabolic stability showed improved efficacy in inhibiting tumor growth in vivo .
Study 2: Neuropharmacological Assessment
In another investigation focusing on neuropharmacological properties, researchers assessed the anxiolytic effects of related pyrido compounds. Behavioral assays demonstrated that these compounds could reduce anxiety-like behaviors in rodent models. The findings suggest potential therapeutic applications for anxiety disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O |
| Molecular Weight | 216.24 g/mol |
| Solubility | Soluble in DMSO |
| Bioavailability | High (based on structural analogs) |
Q & A
Q. What are the established synthetic routes for 1-methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one?
A general approach involves multi-step heterocyclic condensation. For example, Grignard reagent addition to a pyrrolo-diazepine precursor (e.g., compound 2 in ) in dry THF at 0°C, followed by quenching, extraction, and column chromatography (hexane/ethyl acetate eluent) for purification. Yield optimization requires careful control of stoichiometry and reaction time . Alternative routes may employ Ugi reactions to generate α-amido-β-ketoamide intermediates, which cyclize under acidic conditions to form the diazepine core .
Q. How can the structure of this compound be validated post-synthesis?
Use a combination of 1H/13C NMR to confirm substituent connectivity and stereochemistry (e.g., diastereotopic protons in the diazepine ring). For crystalline derivatives, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions. High-resolution data (>1.0 Å) is critical for distinguishing positional disorder or twin boundaries .
Q. What physicochemical properties are critical for handling this compound?
Key properties include:
- Solubility : Test in DMSO, DMF, or PBS (pH 7.2) for biological assays (e.g., 1 mg/mL in DMF, as in ).
- Stability : Monitor degradation via HPLC under varying temperatures and pH. Store at -20°C in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Exploit tautomeric equilibria to bias stereoselectivity. For example, Ugi reaction intermediates favor the enol tautomer , preventing stereocenter formation until cyclization. Post-cyclization, the imine tautomer dominates, allowing controlled generation of stereocenters at the C3 position (see ). Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may further enhance enantiomeric excess .
Q. What strategies address low-resolution or twinned crystallographic data?
- For twinned crystals , use SHELXL’s TWIN and BASF commands to model twin domains and refine scale factors.
- For poor resolution , apply restraints to bond lengths/angles based on similar structures (e.g., ). High-intensity synchrotron radiation improves data quality.
- Validate refinement with R-factors (<5% discrepancy) and residual electron density maps .
Q. How can biological activity (e.g., anticancer potential) be evaluated methodically?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. Compare IC50 values to structural analogs like benzo[b]furo[3,4-e][1,4]diazepin-1-ones, which show microtubule disruption ( ).
- Mechanistic studies : Use molecular docking to predict binding to tubulin or kinases. Validate via Western blotting for apoptosis markers (e.g., caspase-3) .
Q. How do substituent modifications impact activity?
Systematically vary substituents (e.g., methyl, fluorophenyl) and analyze SAR:
- Electron-withdrawing groups (e.g., -F at the 2-position) enhance metabolic stability ().
- Bulkier substituents (e.g., benzyl) may reduce solubility but improve target affinity (). Use QSAR models to predict logP, polar surface area, and bioavailability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
